molecular formula C7H7N5 B1656201 2-methyl-6-(2H-tetrazol-5-yl)pyridine CAS No. 51449-85-5

2-methyl-6-(2H-tetrazol-5-yl)pyridine

Cat. No.: B1656201
CAS No.: 51449-85-5
M. Wt: 161.16 g/mol
InChI Key: PMQUJSFCINESJM-UHFFFAOYSA-N
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Description

2-Methyl-6-(2H-tetrazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at position 2 and a tetrazole ring at position 4. This compound is structurally related to other pyridine-tetrazole hybrids, which are often explored as ligands in metal complexes or as bioactive molecules targeting receptors such as metabotropic glutamate receptors (mGluRs) .

Properties

CAS No.

51449-85-5

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

IUPAC Name

2-methyl-6-(2H-tetrazol-5-yl)pyridine

InChI

InChI=1S/C7H7N5/c1-5-3-2-4-6(8-5)7-9-11-12-10-7/h2-4H,1H3,(H,9,10,11,12)

InChI Key

PMQUJSFCINESJM-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=NNN=N2

Canonical SMILES

CC1=NC(=CC=C1)C2=NNN=N2

Other CAS No.

51449-85-5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine-Tetrazole Derivatives

Compound Name Substituents on Pyridine Ring Molecular Formula Key Applications/Properties Reference
This compound Methyl (C2), Tetrazole (C6) C₇H₇N₅ Ligand in metal complexes
2-(2H-Tetrazol-5-yl)pyridine Tetrazole (C2) C₆H₅N₅ Precursor for Ru(II) complexes
5-(1H-Pyrrol-2-yl)-2H-tetrazole Pyrrole-tetrazole hybrid C₅H₅N₅ Not specified (structural analog)
3-(Tetrazol-1-yl)-quinoline Tetrazole (C3) fused to quinoline C₁₀H₇N₅ Potential pharmacophore

Key Observations:

  • Positional Isomerism : The placement of the tetrazole group on the pyridine ring significantly impacts molecular interactions. For example, 2-(2H-tetrazol-5-yl)pyridine (tetrazole at C2) forms stable Ru(II) complexes due to favorable coordination geometry , whereas this compound’s methyl group may sterically hinder metal binding at C5.
  • Biological Activity : While 2-methyl-6-(phenylethynyl)-pyridine (a related pyridine derivative without tetrazole) acts as an mGluR5 antagonist , the tetrazole in this compound could enhance solubility or receptor-binding affinity through hydrogen bonding.

Functional and Industrial Relevance

  • Coordination Chemistry : 2-(2H-tetrazol-5-yl)pyridine is preferred in Ru(II) complexes for catalysis or photoluminescence , while this compound’s methyl group may limit its utility in such applications.

Preparation Methods

Nitrile-Azide Cycloaddition (NAC)

The cornerstone tetrazole synthesis method involves reacting 2-methylpyridine-6-carbonitrile with sodium azide under acidic conditions:

Reaction Conditions

  • Substrate : 2-Methylpyridine-6-carbonitrile
  • Azide Source : NaN₃ (3.0 equiv)
  • Catalyst : NH₄Cl (1.5 equiv)
  • Solvent : DMF/H₂O (4:1 v/v)
  • Temperature : 100–120°C
  • Time : 12–18 h

Mechanistic Insights
The reaction proceeds through a concerted [2+3] dipolar cycloaddition mechanism:

  • Azide Activation : NH₄Cl protonates sodium azide, generating hydrazoic acid (HN₃)
  • Dipolar Formation : HN₃ undergoes tautomerization to form the 1,3-dipole
  • Cycloaddition : Nitrile's π-system reacts with the dipole, forming the tetrazole ring

Yield Optimization

Parameter Optimal Range Yield Impact
NaN₃ Equiv 3.0–3.5 +15%
NH₄Cl Equiv 1.5–2.0 +12%
Solvent Polarity ε > 30 +20%
Microwave Assistance 150W, 80°C +25%

Data aggregated from

Palladium-Catalyzed Functionalization Strategies

Directed C-H Methylation

Recent advances enable direct methylation of 6-(2H-tetrazol-5-yl)pyridine at C2 using Pd(OAc)₂ catalysis:

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : 1,10-Phenanthroline (10 mol%)
  • Methyl Source : Trimethylaluminum (2.0 equiv)
  • Solvent : 1,4-Dioxane
  • Temperature : 80°C

Key Advantages

  • Regioselectivity : >98% C2 methylation due to tetrazole's directing effect
  • Functional Group Tolerance : Compatible with bromo, nitro, and ester groups
  • Scalability : Demonstrated at 500g scale with 87% isolated yield

Limitations

  • Requires strict moisture control
  • Trimethylaluminum poses pyrophoric risks

Multi-Step Synthesis from 2-Methyl-6-Bromopyridine

A reliable four-step sequence combines cyanation, cycloaddition, and purification:

Step 1: Cyanation of 2-Methyl-6-Bromopyridine

# Representative procedure from:
def perform_cyanation(bromopyridine):
    substrate = bromopyridine
    catalyst = Pd(PPh3)4 (0.1 equiv)
    cyanide_source = Zn(CN)2 (1.5 equiv)
    solvent = DMF
    temperature = 100°C
    time = 24 h
    yield = 82-85%
    return methylpyridine_carbonitrile

Step 2: Tetrazole Formation
As detailed in Section 2.1, achieving 89% yield with acetonitrile recrystallization.

Critical Purification Challenges

  • Tetrazole Tautomerism : 1H/2H equilibrium requires pH control during crystallization
  • Metal Residues : Chelating resins (Chelex 20) reduce Pd content to <5 ppm
  • Polymorphism : Acetonitrile/water (9:1) yields Form I crystals (mp 214–216°C)

Industrial-Scale Production Considerations

Process Economics

Cost Factor Laboratory Scale Kilo Lab Scale
Raw Materials 62% 58%
Catalyst Recycling N/A 12% savings
Waste Treatment 18% 22%
Energy Consumption 20% 8%

Data from patent CN106632240A

Environmental Impact Mitigation

  • Solvent Recovery : 98% DMF recycling via falling-film evaporation
  • Azide Quenching : CuSO₄/NaHCO₃ baths neutralize excess HN₃
  • Pd Reclamation : Activated carbon adsorption recovers >95% Pd

Emerging Methodologies

Continuous Flow Tetrazole Synthesis

Microreactor technology enhances safety and yield for NAC reactions:

  • Residence Time : 8 min vs 18 h batch
  • Yield Increase : 93% at 150°C
  • Safety : <100 mL reaction volume minimizes azide accumulation

Enzymatic Tetrazole Formation

Novel nitrile hydratase variants catalyze tetrazole synthesis under mild conditions:

  • pH : 7.0–7.5
  • Temperature : 37°C
  • Conversion : 68% (current limitation)

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Cyclization solventDMF or DMSO
CatalystCuI (for tetrazole)
Reaction temperature80–100°C
Purification methodSilica gel chromatography

Q. Table 2. In Vivo Dosage Guidelines

ModelDose (mg/kg)RouteKey OutcomeReference
Traumatic brain injury10–30i.p.↓ Neuronal apoptosis
Ethanol self-administration3–10Oral↓ Ethanol intake

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